![molecular formula C24H34O2Si B12604800 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal CAS No. 917871-01-3](/img/structure/B12604800.png)
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group serves as a protective group for alcohols, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal typically involves the protection of an alcohol group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or amines .
Scientific Research Applications
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of alcohol groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal involves the protection of alcohol groups through the formation of a stable silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability allows for selective reactions at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Similar in stability but less sterically hindered compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl ether (TIPS): Offers greater steric hindrance but is less commonly used due to higher cost.
Trimethylsilyl ether (TMS): Less stable and more prone to hydrolysis compared to tert-butyl(diphenyl)silyl ether.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is unique due to its balance of stability and reactivity. The tert-butyl(diphenyl)silyl group provides significant steric hindrance, making it highly resistant to hydrolysis and other side reactions. This makes it an ideal protective group for alcohols in complex synthetic procedures .
Properties
CAS No. |
917871-01-3 |
|---|---|
Molecular Formula |
C24H34O2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxy-3-ethylhexanal |
InChI |
InChI=1S/C24H34O2Si/c1-5-21(18-19-25)13-12-20-26-27(24(2,3)4,22-14-8-6-9-15-22)23-16-10-7-11-17-23/h6-11,14-17,19,21H,5,12-13,18,20H2,1-4H3 |
InChI Key |
VPAOKBSOEKAIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
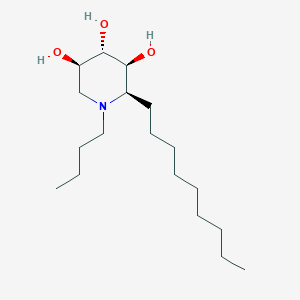
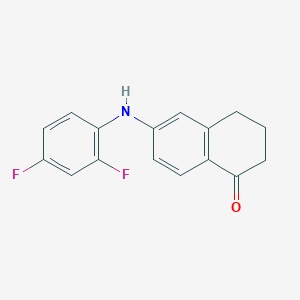
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
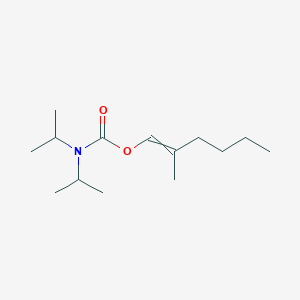
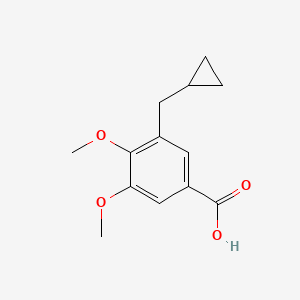
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
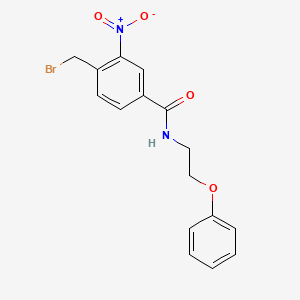
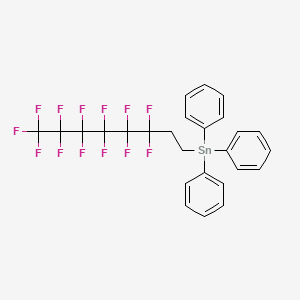
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)
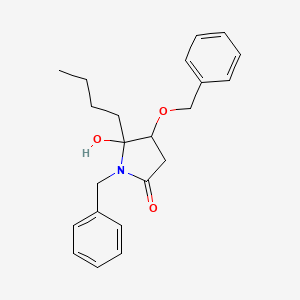
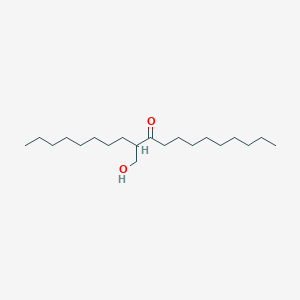
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
